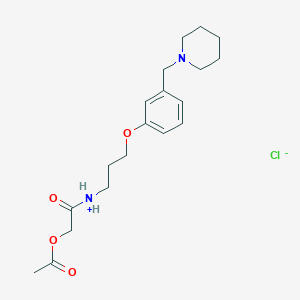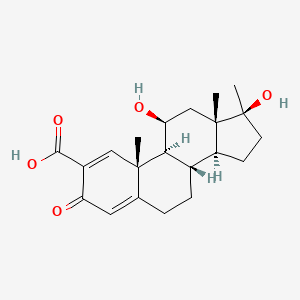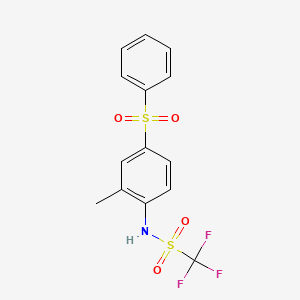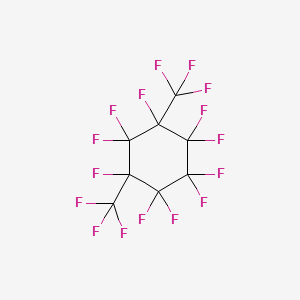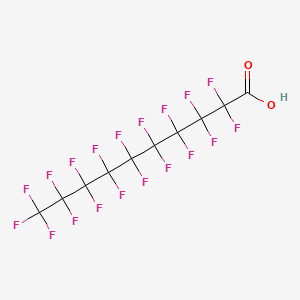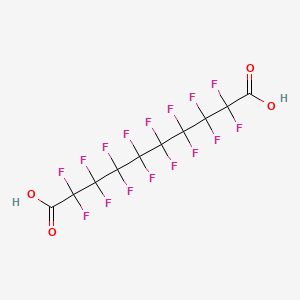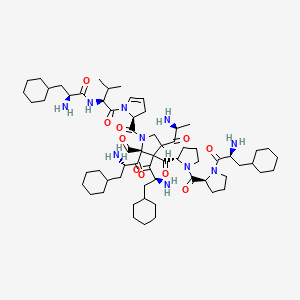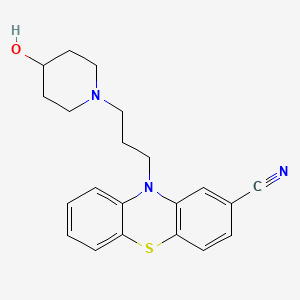
PF-01247324
描述
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is a chemical compound known for its significant biological activity. It is also referred to as PF-01247324 and is recognized for its role as a selective and potent NaV1.8 channel blocker, which exhibits analgesic efficacy in rodent behavioral models of pain .
科学研究应用
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly its role as a NaV1.8 channel blocker.
Medicine: Investigated for its potential therapeutic applications, especially in pain management due to its analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
Target of Action
PF-01247324 primarily targets the Nav1.8 sodium channels . These channels, although normally restricted to peripheral somatosensory neurons, are upregulated in certain conditions such as multiple sclerosis .
Mode of Action
This compound acts as a blocker for the Nav1.8 channels . It inhibits native tetrodotoxin-resistant (TTX-R) currents in human dorsal root ganglion (DRG) neurons . The compound shows selectivity for Nav1.8 channels, with 50-fold selectivity over recombinantly expressed TTX-R hNav1.5 channels and 65-100-fold selectivity over TTX-sensitive (TTX-S) channels .
Biochemical Pathways
The Nav1.8 channels contribute significantly to the late Na+ current, which in turn influences the diastolic sarcoplasmic reticulum Ca2+ leak in human atrial cardiomyocytes . By blocking Nav1.8, this compound reduces this proarrhythmogenic leak .
Pharmacokinetics
This compound is orally bioavailable . It is administered by oral gavage at 1000 mg/kg . The compound demonstrates drug-like pharmacokinetic properties that are amenable for preclinical studies and is predicted to be suitable for clinical studies . It is 91% bioavailable in the rat following oral dosing, with a Tmax of approximately 0.5 hours and a low clearance with primarily hepatic metabolic pathways .
Result of Action
The administration of this compound leads to significant improvements in motor coordination and cerebellar-like symptoms in mice . It reduces excitability in both rat and human DRG neurons and also alters the waveform of the action potential . In vivo experiments in rodents demonstrated efficacy in both inflammatory and neuropathic pain models .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, in the experimental autoimmune encephalomyelitis (EAE) model, this compound was effective in reversing cerebellar deficits . .
生化分析
Biochemical Properties
PF-01247324 plays a crucial role in biochemical reactions. It is known to prevent native tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons . This interaction with the neurons suggests that this compound may have a significant impact on the functioning of the nervous system .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to reduce excitability in both rat and human DRG neurons . It also alters the waveform of the action potential, indicating its influence on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a selective and potent Nav1.8 channel blocker . It inhibits the Nav1.8 channels, which are crucial for the transmission of pain signals in the nervous system . This inhibition is both frequency and state-dependent .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated significant temporal effects. It has been shown to exhibit efficacy in both inflammatory and neuropathic pain models in rodents over time
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been administered by oral gavage at 1000 mg/kg in mice, leading to significant improvements in motor coordination and cerebellar-like symptoms
Metabolic Pathways
The metabolic pathways involving this compound are primarily hepatic . It is 91% bioavailable in the rat following oral dosing, with a Tmax of approximately 0.5 hours . This indicates that this compound interacts with enzymes or cofactors in the liver to be metabolized.
Subcellular Localization
Given its role as a Nav1.8 channel blocker, it is likely that it localizes to the cell membrane where these channels are present
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide involves several steps. One common method includes the reaction of 2,3,5-trichlorobenzonitrile with 2-amino-6-methylpyridine under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
相似化合物的比较
Similar Compounds
- 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide
- N-Methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide
- 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is unique due to its high selectivity and potency as a NaV1.8 channel blocker. This specificity makes it a valuable compound for research and potential therapeutic applications, particularly in pain management .
属性
IUPAC Name |
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIUHDCRVYDAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470208 | |
| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875051-72-2 | |
| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


